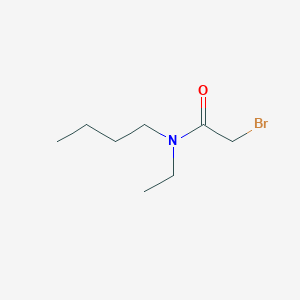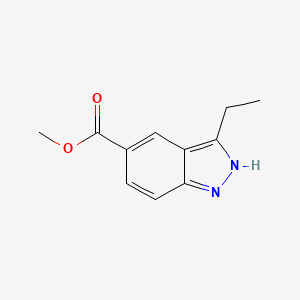
3-Ethyl-1H-indazole-5-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1H-indazole-5-carboxylic acid methyl ester is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have garnered significant interest due to their diverse biological activities and potential therapeutic applications. This compound, in particular, is characterized by the presence of an indazole ring substituted with an ethyl group at the 3-position and a methyl ester group at the 5-carboxylic acid position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1H-indazole-5-carboxylic acid methyl ester typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization in the presence of a base and a catalytic amount of copper(I) iodide (CuI) . This method provides an efficient route to obtain the desired indazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1H-indazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, particularly at positions that are electron-rich due to resonance effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and suitable solvents.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1H-indazole-5-carboxylic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indazole derivatives.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indazole core.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1H-indazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indazole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the indazole ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indazole-3-carboxylic acid: Another indazole derivative with different substituents.
1H-indazole-3-carboxylic acid: A closely related compound with a carboxylic acid group at the 3-position.
Uniqueness
3-Ethyl-1H-indazole-5-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 3-position and the methyl ester group at the 5-carboxylic acid position differentiates it from other indazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .
Eigenschaften
Molekularformel |
C11H12N2O2 |
|---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl 3-ethyl-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-9-8-6-7(11(14)15-2)4-5-10(8)13-12-9/h4-6H,3H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
GCRHSXXGDQEUFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=C(C=CC2=NN1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


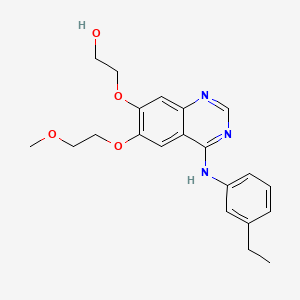
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
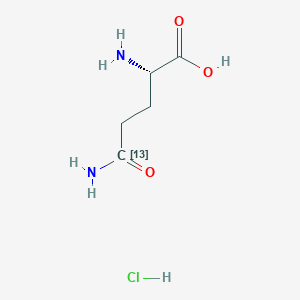
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
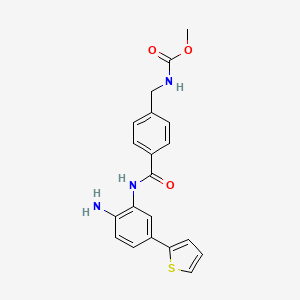
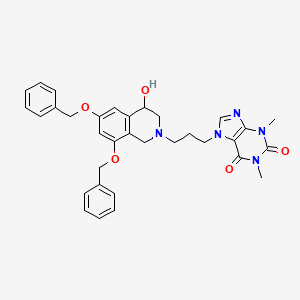
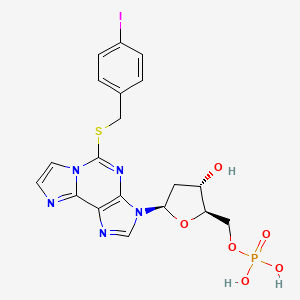
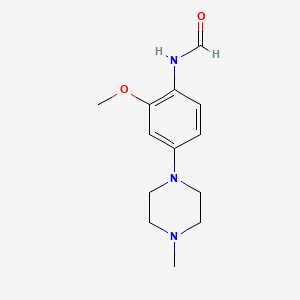
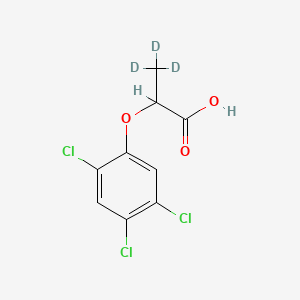
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)

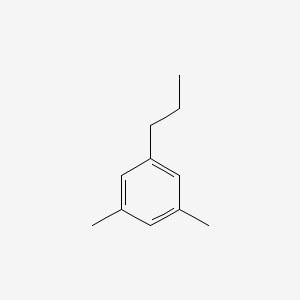
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
